molecular formula C15H16FNO B187442 (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine CAS No. 355815-47-3

(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

Cat. No.: B187442
CAS No.: 355815-47-3
M. Wt: 245.29 g/mol
InChI Key: LIBJHDIVUMLQNL-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is a synthetic organic compound belonging to the class of substituted dibenzylamines, characterized by its 4-fluoro and 4-methoxy aromatic substituents. This specific structural motif makes it a valuable intermediate in medicinal chemistry and drug discovery research. Its primary research application lies in its role as a building block for the synthesis of more complex molecules, particularly in the development of compounds targeting the central nervous system. The amine functional group serves as a key linkage point, while the substituted benzyl groups can be leveraged to modulate the lipophilicity, electronic properties, and overall bioavailability of the final target molecule. The fluorine atom, a common bioisostere, can influence binding affinity and metabolic stability, and the methoxy group can contribute to electronic effects and molecular recognition. This compound has been identified as a key precursor in synthetic routes, for instance, in the preparation of fused bicyclic molecules which are of significant interest in pharmaceutical development [https://pubchem.ncbi.nlm.nih.gov/compound/12598182]. As a high-purity chemical building block, it enables researchers to explore structure-activity relationships (SAR) and develop novel pharmacologically active agents. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-18-15-8-4-13(5-9-15)11-17-10-12-2-6-14(16)7-3-12/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBJHDIVUMLQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353353
Record name 1-(4-Fluorophenyl)-N-[(4-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355815-47-3
Record name 1-(4-Fluorophenyl)-N-[(4-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: NMR Characterization of Substituted Dibenzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted dibenzylamines serve as critical intermediates in the synthesis of pharmaceuticals, acting as versatile protecting groups for primary amines or as pharmacophores in their own right (e.g., in antifungal or antihistamine agents). Their structural characterization relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

This guide provides a high-level technical analysis of the 1H and 13C NMR spectral signatures of these compounds. It moves beyond basic peak listing to explain the causality of chemical shifts, the impact of ring substituents (electronic effects), and the diagnostic value of the benzylic methylene bridge.

Synthesis & Isolation Context

To understand the impurities and spectral artifacts often found in dibenzylamine samples, one must understand their genesis. The industrial standard for synthesis is Reductive Amination .

Experimental Protocol: Reductive Amination

Objective: Synthesis of


-dibenzylamine from benzaldehyde.
  • Imine Formation: Combine benzaldehyde (2.0 eq) and benzylamine (1.0 eq) in Methanol (MeOH). Stir for 30 min to form the imine (Schiff base).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 1.0 eq) portion-wise. Note: 
    
    
    
    is preferred for sensitive substrates to avoid aldehyde reduction, but
    
    
    is standard for robust systems.
  • Workup: Quench with

    
    . Extract with Dichloromethane (DCM). Wash with brine. Dry over 
    
    
    
    .
  • Purification: If necessary, purify via silica gel chromatography (Hexanes:EtOAc).

Workflow Diagram

The following diagram outlines the reaction pathway and critical decision points for isolation.

SynthesisWorkflow Start Benzaldehyde + Benzylamine Imine Imine Intermediate Start->Imine -H2O (MeOH) Reduction Reduction (NaBH4) Imine->Reduction Product Dibenzylamine (Secondary Amine) Reduction->Product Major SideProduct Benzyl Alcohol (Impurity) Reduction->SideProduct Minor (Direct Aldehyde Red.)

Figure 1: Step-wise reductive amination workflow highlighting the potential benzyl alcohol impurity.

1H NMR Characterization

The proton NMR spectrum of a dibenzylamine is defined by three distinct regions. The most diagnostic feature is the benzylic methylene (


) , which acts as a sensor for both molecular symmetry and electronic environment.
A. The Methylene Bridge ( 3.5 – 4.2 ppm)
  • Symmetric Dibenzylamines: The four benzylic protons are chemically equivalent. They appear as a sharp singlet around 3.78 ppm (in

    
    ).
    
  • Asymmetric/Chiral Environments: If the molecule possesses a chiral center nearby (e.g.,

    
    -methyl substitution), the methylene protons become diastereotopic. They will split into an AB quartet  (two doublets) with a large geminal coupling constant (
    
    
    
    Hz).
B. The Amine Proton ( 1.5 – 2.5 ppm)

The


 proton is broad and variable. Its position depends on concentration and solvent (hydrogen bonding). It disappears upon 

shake.
C. Aromatic Region ( 7.0 – 8.0 ppm)

Substituents on the phenyl ring alter the splitting pattern and chemical shift according to Hammett principles:

  • Electron Withdrawing Groups (EWG): Shift ortho protons downfield (higher ppm).

  • Electron Donating Groups (EDG): Shift ortho protons upfield (lower ppm).

Table 1: Representative 1H NMR Data (CDCl3)

Note: Shifts are approximate and solvent-dependent.

Substituent (R)

Methylene (

)

Aromatic (Ar-H)
Electronic Effect
H (Unsubstituted) 3.78 (s) 7.20 – 7.40 (m)Baseline
4-OMe (Methoxy) 3.72 (s)6.85 (d), 7.25 (d)Shielding (EDG)
4-Cl (Chloro) 3.76 (s)7.28 (s/m)Weak Deshielding
4-NO2 (Nitro) 3.95 (s)7.50 (d), 8.18 (d)Strong Deshielding (EWG)

-Methyl
3.65 / 3.90 (d, J=13Hz)7.20 – 7.40 (m)Chiral Induction (AB System)

13C NMR Characterization

Carbon-13 NMR provides the definitive skeleton verification. The lack of splitting (due to proton decoupling) simplifies the analysis of the aromatic region.

Key Diagnostic Peaks[3]
  • Benzylic Carbon (

    
    ):  The aliphatic anchor.
    
    • Range: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       50 – 55 ppm.
      
    • Substituent Effect: Minimal sensitivity compared to the aromatic ring, but EWGs will shift it slightly downfield.

  • Ipso Carbon (Ar-C1): The aromatic carbon attached to the methylene group.

    • Range:

      
       135 – 145 ppm.[3]
      
    • Sensitivity: Highly sensitive to substituents.

Table 2: Representative 13C NMR Data (CDCl3)
Compound

Aliphatic (

)

Ipso Carbon (

)

Other Ar-C
Dibenzylamine 53.2 140.1 128.4, 128.2, 127.0
4,4'-Dimethoxydibenzylamine 52.6132.5158.8 (C-O), 129.5, 113.8
4,4'-Dichlorodibenzylamine 52.4138.2132.8 (C-Cl), 129.6, 128.6

Advanced Structural Assignment Logic

When dealing with complex or asymmetric dibenzylamines, a single 1D spectrum is often insufficient. The following logic flow utilizes 2D NMR techniques (HSQC/HMBC) to resolve ambiguities.

NMRLogic Spectrum Acquire 1H NMR CheckCH2 Analyze 3.5-4.0 ppm Region Spectrum->CheckCH2 Singlet Singlet Observed CheckCH2->Singlet Multiplet AB Quartet / Multiplet CheckCH2->Multiplet SymConc Symmetric / Achiral Dibenzylamine Singlet->SymConc AsymConc Asymmetric / Chiral Center (Diastereotopic Protons) Multiplet->AsymConc Validation Validate with HSQC (1H-13C Correlation) SymConc->Validation AsymConc->Validation

Figure 2: Decision tree for interpreting the benzylic methylene signal in substituted amines.

Protocol for HSQC (Heteronuclear Single Quantum Coherence)

Use HSQC to correlate the proton resonances directly to their attached carbons.

  • Preparation: Dissolve ~10-20 mg of sample in 0.6 mL

    
    .
    
  • Parameter Setup: Set spectral width to cover 0-10 ppm (1H) and 0-160 ppm (13C).

  • Analysis:

    • Look for the cross-peak at (3.78, 53.2) . This confirms the

      
       unit.
      
    • Aromatic protons will correlate to carbons in the 110-130 ppm range.

    • Quaternary carbons (Ipso, C-Cl, C-NO2) will not appear in HSQC (use HMBC for these).

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 3088 (Dibenzylamine).
  • Organic Syntheses. (2012). 13C NMR Data for Dibenzylamine Derivatives. Org. Synth. Coll. Vol. 10. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Mechanistic Studies on the N-Alkylation of Amines. Chem. Eur. J. Supporting Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is a secondary dibenzylamine derivative characterized by two distinct aromatic pharmacophores linked via a central nitrogen atom.[1] In medicinal chemistry, this scaffold serves as a "privileged structure," frequently utilized in the design of monoamine transporter inhibitors (SERT/DAT), kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.

The molecule combines an electron-withdrawing fluorinated ring (enhancing metabolic stability and lipophilicity) with an electron-donating methoxy ring (providing hydrogen bond acceptance).[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValueTechnical Note
Molecular Formula C₁₅H₁₆FNO Confirmed via elemental composition.[1][2]
Molecular Weight 245.29 g/mol Monoisotopic Mass: 245.1216 Da.[1]
CAS Number 355815-47-3 Key identifier for procurement/database search.
IUPAC Name N-(4-fluorobenzyl)-1-(4-methoxyphenyl)methanamineAlso known as N-(4-fluorobenzyl)-4-methoxybenzylamine.[1]
Physical State Oil / Low-melting solidOften isolated as HCl or oxalate salt for stability.[1]
LogP (Predicted) ~3.3Lipophilic; crosses blood-brain barrier (BBB) effectively.[1]
pKa (Predicted) ~9.2Basic secondary amine; protonated at physiological pH.[1]

Synthesis Protocol: Direct Reductive Amination

The most robust method for synthesizing (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is Direct Reductive Amination (DRA) .[1] This protocol avoids the isolation of the unstable imine intermediate and minimizes over-alkylation to the tertiary amine.

Reaction Causality: We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent rather than Sodium Borohydride (


).[1]
  • Why? STAB is mild and selective.[1] It reduces the protonated iminium ion formed in situ faster than it reduces the starting aldehyde.

    
     is too aggressive and often reduces the aldehyde to the alcohol (benzyl alcohol side product) before the amine can react.
    
Reagents & Materials
  • Electrophile: 4-Fluorobenzaldehyde (1.0 equiv)[1]

  • Nucleophile: 4-Methoxybenzylamine (1.0 - 1.1 equiv)[1]

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) (1.4 equiv)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalyzing imine formation.[1]

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • In a flame-dried Round Bottom Flask (RBF) under Nitrogen atmosphere, dissolve 4-Fluorobenzaldehyde (10 mmol) in DCE (30 mL).

    • Add 4-Methoxybenzylamine (10 mmol).[1][3]

    • Add Acetic Acid (10 mmol).

    • Observation: The solution may warm slightly. Stir at Room Temperature (RT) for 30–60 minutes to allow the equilibrium to shift toward the imine/iminium species.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add

      
        (14 mmol) portion-wise over 10 minutes.
      
    • Technical Check: Gas evolution (

      
      ) is minimal compared to 
      
      
      
      , but ensure venting is possible.
    • Remove ice bath and stir at RT for 4–12 hours.

  • Reaction Monitoring (Self-Validating Step):

    • Perform TLC (Hexane:EtOAc 3:1).

    • Target: Disappearance of the aldehyde spot (high

      
      ) and appearance of the amine spot (lower 
      
      
      
      , stains with Ninhydrin or Dragendorff).
  • Workup & Purification:

    • Quench with saturated aqueous

      
       (slowly) to neutralize acid and liberate the free base amine.[1]
      
    • Extract with DCM (

      
       mL).[1]
      
    • Wash combined organics with Brine.[1] Dry over

      
      .[1][4]
      
    • Concentrate in vacuo.[1][4]

    • Purification: Flash Column Chromatography (

      
      , Gradient 0-5% MeOH in DCM).
      
Synthesis Workflow Diagram

SynthesisWorkflow Reagents Reactants: 4-Fluorobenzaldehyde + 4-Methoxybenzylamine Intermediate Intermediate: Iminium Ion Formation (Catalyzed by AcOH) Reagents->Intermediate DCE, RT, 1h Reduction Reduction Step: Add NaBH(OAc)3 (Selective Hydride Transfer) Intermediate->Reduction In Situ Workup Quench & Workup: Sat. NaHCO3 (Liberates Free Base) Reduction->Workup 4-12h, RT Product Final Product: (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine Workup->Product Extraction & Purification

Figure 1: Direct Reductive Amination workflow utilizing Sodium Triacetoxyborohydride for selective synthesis.

Structural Characterization & Validation

To ensure scientific integrity, the isolated product must be validated using NMR and Mass Spectrometry.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.30–7.00 (m, aromatic protons).
      
    • 
       6.88 (d, 2H, ortho to OMe).
      
    • 
       3.80 (s, 3H, 
      
      
      
      ).[1]
    • 
       3.75 (s, 2H, 
      
      
      
      ).[1]
    • 
       3.72 (s, 2H, 
      
      
      
      ).[1]
    • Note: The two benzylic methylene singlets may overlap or appear very close; HSQC (Heteronuclear Single Quantum Coherence) can resolve them.[1]

  • 
    F NMR: 
    
    • Distinct signal around

      
       -115 ppm (multiplet), characteristic of a para-fluoro substitution.[1]
      
  • Mass Spectrometry (ESI+):

    • Expected

      
       peak at 246.13 m/z .[1]
      

Applications in Drug Discovery

This molecule is not merely a chemical curiosity; it is a functional building block.

  • Bioisosterism: The 4-F group mimics a hydroxyl group's polarity without the metabolic liability (glucuronidation), while the 4-OMe group acts as a lipophilic H-bond acceptor.[1]

  • Linker Chemistry: The secondary amine is a nucleophilic handle. It can be further derivatized (alkylation, acylation, sulfonylation) to link two pharmacophores in "Fragment-Based Drug Design" (FBDD).[1]

  • Target Classes:

    • Monoamine Transporters: The dibenzylamine motif is structural to many reuptake inhibitors.

    • Calcium Channel Blockers: Similar lipophilic amine structures bind to voltage-gated

      
       channels.[1]
      
Pharmacophore Interaction Map

Pharmacophore Center Central Nitrogen (Protonatable) RingF 4-Fluoro Ring (Metabolic Stability) Center->RingF Linker RingOMe 4-Methoxy Ring (H-Bond Acceptor) Center->RingOMe Linker Target Biological Target (e.g., Kinase/GPCR Pocket) Center->Target Ionic Interaction (Asp/Glu) RingF->Target Hydrophobic/Pi-Stacking RingOMe->Target H-Bonding

Figure 2: Pharmacophore mapping showing how the specific substituents interact with biological binding pockets.

References

  • PubChem. (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine Compound Summary. National Library of Medicine. [Link][1]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] (Standard protocol reference for STAB reduction). [Link]

Sources

Methodological & Application

Application Notes and Protocols for (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Dibenzylamines in Drug Discovery

The dibenzylamine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. The strategic introduction of substituents onto the phenyl rings allows for the fine-tuning of physicochemical and pharmacological properties, influencing target affinity, selectivity, and metabolic stability. This guide focuses on a specific, synthetically accessible derivative, (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine (CAS No: 355815-47-3), and explores its potential applications in drug discovery.

The incorporation of a fluorine atom at the 4-position of one benzyl ring and a methoxy group at the 4-position of the other is a deliberate design choice. The 4-fluoro substituent is a common bioisostere for a hydrogen atom, offering the potential for enhanced binding interactions (e.g., through hydrogen bonding or dipole interactions) and improved metabolic stability by blocking potential sites of oxidative metabolism.[1][2] Concurrently, the 4-methoxy group can modulate lipophilicity and also serve as a key interaction point within a target binding site, often seen in compounds with anti-inflammatory or neuroprotective activities.[3][4]

This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for researchers and drug development professionals interested in leveraging the (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine scaffold for their research endeavors.

Physicochemical Properties

PropertyValue
Molecular Formula C15H16FNO
Molecular Weight 245.29 g/mol
CAS Number 355815-47-3

Synthesis of (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

The synthesis of (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine can be efficiently achieved through reductive amination. This common and robust method involves the reaction of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the desired secondary amine.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product pAnisaldehyde p-Anisaldehyde (4-Methoxybenzaldehyde) imine_formation Imine Formation (Methanol, rt) pAnisaldehyde->imine_formation fluorobenzylamine 4-Fluorobenzylamine fluorobenzylamine->imine_formation reduction In situ Reduction (Sodium Borohydride) imine_formation->reduction Intermediate Imine final_product (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine reduction->final_product

Caption: Reductive amination workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is based on established methods for reductive amination.[5]

Materials:

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • 4-Fluorobenzylamine[6][7]

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisaldehyde (1.0 eq) in anhydrous methanol (50 mL).

  • Amine Addition: To the stirring solution, add 4-fluorobenzylamine (1.05 eq) dropwise at room temperature.

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours or until TLC analysis indicates the complete consumption of the imine.

  • Work-up:

    • Quench the reaction by the slow addition of water (20 mL).

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the remaining aqueous residue, add dichloromethane (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Medicinal Chemistry Applications and Screening Protocols

The structural motifs within (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine suggest several potential therapeutic applications. The dibenzylamine core is present in compounds with a wide range of biological activities.[8][9] The precursors themselves are key intermediates in the synthesis of various pharmaceuticals, including anticancer and anti-arrhythmic agents.[10][11]

Antimicrobial Activity

Rationale: Substituted benzylamine derivatives have demonstrated broad-spectrum antimicrobial activity.[8] The combination of the electron-withdrawing fluorine and electron-donating methoxy group may confer interesting antimicrobial properties.

Screening Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard methods for determining the antimicrobial activity of novel compounds.[8]

Materials:

  • (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

  • DMSO as a negative control

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight and dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, starting from a high concentration (e.g., 250 µg/mL) down to a low concentration (e.g., 0.49 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include wells with inoculum only (growth control), broth only (sterility control), standard antibiotics (positive control), and DMSO at the highest concentration used (solvent toxicity control).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

Rationale: The 4-methoxybenzylamine precursor is used to manufacture the anticancer drug idarubicin.[10] Furthermore, N-benzylamine derivatives have been investigated as inhibitors of enzymes involved in cancer progression, such as USP1/UAF1 deubiquitinase.[12]

Screening Protocol: MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition (Hypothetical Target: Monoamine Oxidase)

Rationale: The benzylamine scaffold is a known feature of monoamine oxidase (MAO) inhibitors. The fluorine and methoxy substituents can influence the binding affinity and selectivity for MAO-A versus MAO-B isoforms.[13]

Screening Protocol: MAO-Glo™ Assay (Promega)

This is a commercially available, luminescence-based assay for measuring MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay kit (containing MAO substrate, Luciferin Detection Reagent)

  • (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

  • Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Inhibitor Incubation: In a 96-well plate, add the MAO enzyme (A or B) to a buffer solution containing serial dilutions of the test compound. Incubate for a predefined period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the MAO reaction by adding the MAO substrate from the kit. Incubate for 1 hour at room temperature.

  • Signal Generation: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescence reaction. Incubate for 20 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence compared to the no-inhibitor control indicates MAO inhibition. Calculate the IC₅₀ value for each isoform.

Hypothetical Screening Workflow

G cluster_assays Biological Assays start Synthesized Compound (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine primary_screening Primary Screening start->primary_screening antimicrobial Antimicrobial Assay (MIC Determination) primary_screening->antimicrobial Broad Spectrum anticancer Anticancer Assay (MTT Cell Viability) primary_screening->anticancer Cytotoxicity enzyme Enzyme Inhibition Assay (e.g., MAO) primary_screening->enzyme Target-based secondary_screening Secondary Screening & SAR antimicrobial->secondary_screening Active Hit anticancer->secondary_screening Active Hit enzyme->secondary_screening Active Hit lead_optimization Lead Optimization secondary_screening->lead_optimization Confirmed Hit

Caption: A general workflow for the biological evaluation of the title compound.

Conclusion and Future Directions

(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is a readily synthesizable compound that holds significant potential as a scaffold in medicinal chemistry. The strategic placement of fluoro and methoxy groups provides a foundation for developing molecules with tailored pharmacological profiles. The protocols outlined in this guide offer a starting point for researchers to explore the antimicrobial, anticancer, and enzyme-inhibitory potential of this and related dibenzylamine derivatives. Future work should focus on structure-activity relationship (SAR) studies by modifying the substitution patterns on the benzyl rings to optimize potency, selectivity, and drug-like properties.[14][15]

References

  • DU Organics. 4-Methoxy Benzyl Amine | (4-Methoxyphenyl) Methanamine. [Link]

  • PubMed. Synthesis and biological activity of some new benzoxazoles. [Link]

  • MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

  • PubMed. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • PharmaCompass. 4-Fluorobenzylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • PubMed. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]

  • ResearchGate. Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • Frontiers. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. [Link]

  • PubMed Central. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

  • MDPI. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. [Link]

  • ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]

  • PubMed. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. [Link]

  • MDPI. Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. [Link]

  • MDPI. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. [Link]

  • PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

Sources

Application Notes and Protocols: Synthesis of N-(4-Fluorobenzyl) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-(4-Fluorobenzyl) Moiety in Medicinal Chemistry

The N-(4-fluorobenzyl) group is a privileged scaffold in modern drug discovery, imparting favorable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents. The fluorine atom at the para position of the benzyl ring can enhance metabolic stability by blocking oxidative degradation, improve binding affinity through favorable electrostatic interactions, and increase lipophilicity, which can aid in cell membrane permeability. A notable example of its application is in the structure of Raltegravir, an antiretroviral medication used to treat HIV/AIDS, where the N-(4-fluorobenzyl) carboxamide moiety is crucial for its activity.[1] The synthetic accessibility of N-(4-fluorobenzyl) derivatives makes them attractive building blocks for creating libraries of bioactive compounds. This guide provides detailed experimental setups for the synthesis of these valuable derivatives through two common and robust methods: reductive amination and amide bond formation.

Method 1: Reductive Amination for the Synthesis of N-(4-Fluorobenzyl)amines

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad substrate scope.[2][3] This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[2] For the synthesis of N-(4-fluorobenzyl)amines, 4-fluorobenzaldehyde is reacted with a primary or secondary amine, followed by reduction.

Causality of Experimental Choices
  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, suitable for reducing the imine intermediate without affecting most other functional groups.[4] For less reactive carbonyls or amines, stronger reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can be employed, as they are more effective under the mildly acidic conditions that favor imine formation.[5]

  • Solvent Selection: Protic solvents like ethanol or methanol are often used as they can facilitate both the imine formation and the reduction step.[4] Tetrahydrofuran (THF) is another excellent choice, particularly when using acid catalysts, as it is aprotic and will not interfere with the reaction.[6]

  • Catalysis: The formation of the imine is the rate-determining step and is often catalyzed by the addition of a mild acid, such as acetic acid or a cation exchange resin like DOWEX® 50WX8.[5][6] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification A Dissolve amine (1.0 equiv) and 4-fluorobenzaldehyde (1.1 equiv) in ethanol B Add triethylamine (1.0 equiv) if starting with an amine salt A->B Optional C Stir at room temperature (30 min - 3 h) A->C B->C D Add Sodium Borohydride (NaBH4) (2.0 equiv) portion-wise C->D E Stir for 30 minutes D->E F Concentrate under reduced pressure E->F G Partition between CH2Cl2 and H2O F->G H Separate organic layer and extract aqueous layer with CH2Cl2 G->H I Dry combined organic layers over Na2SO4 and concentrate H->I J Purify by column chromatography or recrystallization I->J

Caption: General workflow for the synthesis of N-(4-Fluorobenzyl)amines via reductive amination.

Detailed Protocol: Synthesis of N-(4-Fluorobenzyl)aniline

Materials:

  • 4-Fluorobenzaldehyde (1.1 mmol)

  • Aniline (1.0 mmol)

  • Sodium Borohydride (NaBH₄) (1.0 mmol)[6]

  • DOWEX® 50WX8 resin (0.5 g)[6]

  • Tetrahydrofuran (THF), anhydrous (3 mL)[6]

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL round-bottomed flask equipped with a magnetic stirrer, add aniline (1.0 mmol), 4-fluorobenzaldehyde (1.1 mmol), and DOWEX® 50WX8 resin (0.5 g) in anhydrous THF (3 mL).[6]

  • Stir the mixture at room temperature for 5 minutes to facilitate imine formation.[6]

  • Add sodium borohydride (1.0 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate, 4:1). The reaction is typically complete within 20-45 minutes.[6]

  • Upon completion, filter the reaction mixture to remove the DOWEX® resin and wash the resin with a small amount of THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-(4-fluorobenzyl)aniline.

ParameterValueReference
Reactant Ratio Aniline:4-Fluorobenzaldehyde:NaBH₄ = 1:1.1:1[6]
Solvent Tetrahydrofuran (THF)[6]
Catalyst DOWEX® 50WX8[6]
Temperature Room Temperature[6]
Reaction Time 20 - 45 minutes[6]
Typical Yield 88-93%[6]

Method 2: Amide Bond Formation for the Synthesis of N-(4-Fluorobenzyl)amides

The formation of an amide bond is one of the most important reactions in organic chemistry, central to the synthesis of peptides, polymers, and a vast array of pharmaceuticals. This method typically involves the coupling of a carboxylic acid with an amine, often facilitated by a coupling reagent to activate the carboxylic acid.[7]

Causality of Experimental Choices
  • Activation of Carboxylic Acid: Direct reaction between a carboxylic acid and an amine to form an amide is a slow process requiring high temperatures. To achieve amide formation under milder conditions, the carboxylic acid is activated by converting its hydroxyl group into a better leaving group. This can be done by converting the carboxylic acid to an acyl chloride or by using coupling reagents.

  • Coupling Reagents: Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Additives such as 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and reduce racemization when using chiral carboxylic acids.[7]

  • Solvent and Base: Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically used. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is added to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.[7][8]

Experimental Workflow: Amide Coupling

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Addition and Coupling cluster_workup Work-up and Purification A Dissolve carboxylic acid (1.0 equiv) in anhydrous DCM or DMF B Add coupling reagent (e.g., EDC, 1.1 equiv) and additive (e.g., HOBt, 1.1 equiv) A->B C Stir at 0 °C for 15-30 minutes B->C D Add 4-fluorobenzylamine (1.0 equiv) and a non-nucleophilic base (e.g., DIEA, 1.5 equiv) C->D E Allow to warm to room temperature and stir for 2-16 hours D->E F Quench the reaction with water E->F G Extract with an organic solvent (e.g., EtOAc) F->G H Wash organic layer with dilute acid, bicarbonate solution, and brine G->H I Dry over Na2SO4, filter, and concentrate H->I J Purify by column chromatography or recrystallization I->J

Caption: General workflow for the synthesis of N-(4-Fluorobenzyl)amides via amide coupling.

Detailed Protocol: Synthesis of N-(4-Fluorobenzyl)benzamide

Materials:

  • Benzoic acid (1.0 mmol)

  • 4-Fluorobenzylamine (1.0 mmol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 mmol)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 mmol)

  • N,N-Diisopropylethylamine (DIEA) (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask, dissolve benzoic acid (1.0 mmol), EDC (1.1 mmol), and HOBt (1.1 mmol) in anhydrous DCM (10 mL).

  • Cool the mixture to 0 °C in an ice bath and stir for 15 minutes.

  • To the cooled mixture, add 4-fluorobenzylamine (1.0 mmol) followed by the dropwise addition of DIEA (1.5 mmol).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate, 2:1).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure N-(4-fluorobenzyl)benzamide.

ParameterValueReference
Reactant Ratio Acid:Amine:EDC:HOBt = 1:1:1.1:1.1[7]
Solvent Dichloromethane (DCM)[7]
Base N,N-Diisopropylethylamine (DIEA)[7]
Temperature 0 °C to Room Temperature[7]
Reaction Time 2 - 16 hours[7][8]
Typical Yield >80%[9]

Purification and Characterization

Regardless of the synthetic route, purification of the final N-(4-fluorobenzyl) derivative is crucial.[10]

  • Column Chromatography: This is the most common method for purifying organic compounds.[10] Silica gel is typically used as the stationary phase, and a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) is used as the mobile phase to separate the desired product from impurities.[10][11]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.[10]

  • Characterization: The identity and purity of the synthesized compounds should be confirmed by analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H and C=O stretches in amides).

References

  • McCorvy, J. D., et al. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 4(1), 92-102. [Link]

  • Manan, M. A. F. A., et al. (2024). 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate. IUCrData, 9(3). [Link]

  • Li, J., et al. (2023). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. Organic Letters, 25(18), 3296–3301. [Link]

  • Al-Rawashdeh, N. A. M., et al. (2019). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. [Link]

  • Krämer, A., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9347–9359. [Link]

  • Özdemir, Ü., et al. (2022). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide: Synthesis, DFT calculations, anticancer activity and molecular docking studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 823-838. [Link]

  • Fu, B., et al. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Royal Society Open Science, 8(2), 201781. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. [Link]

  • Ishii, A., et al. (2001). Process for the preparation of fluorobenzyl derivatives.
  • Zeynizadeh, B., & Akbari, D. (2007). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Chilean Chemical Society, 52(4), 1269-1271. [Link]

  • LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Raltegravir. [Link]

  • Murugesan, S. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • Al-Suwaidan, I. A., et al. (2014). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 19(9), 13511–13525. [Link]

  • Palacký University Olomouc. (2023, October 10). Scientists introduce unprecedented and highly creative approach to amide synthesis. CATRIN. [Link]

  • Semantic Scholar. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Estévez-Hernández, O., et al. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. Molecules, 21(12), 1700. [Link]

  • Khan, A. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • De Lue, N. R., et al. (1984). Purification of N-substituted aminobenzaldehydes.

Sources

Analytical HPLC Methods for Purity Analysis of Dibenzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibenzylamine (DBA) is a critical secondary amine intermediate used extensively in the synthesis of vulcanization accelerators, pharmaceuticals, and agrochemicals.[1] Its analysis presents specific chromatographic challenges, primarily due to its high basicity (


) and hydrophobicity. Standard silica-based HPLC methods often suffer from severe peak tailing caused by secondary interactions between the protonated amine and residual silanol groups on the stationary phase.[2][3][4]

This guide details two robust protocols: a Standard Acidic Method utilizing silanol-suppressing additives for general quality control, and a High-pH Method utilizing hybrid particle technology for superior peak symmetry and loadability.

Chemical Context & Critical Quality Attributes

To design a valid method, one must understand the analyte's behavior and potential impurity profile.[5]

  • Analyte: Dibenzylamine (N,N-Dibenzylamine).[6][7]

  • Structure: Two benzyl groups attached to a central nitrogen.

  • Key Properties:

    • Basicity: Highly basic. At neutral pH, it exists almost entirely as the protonated cation (

      
      ).
      
    • UV Absorption: Strong absorption at low wavelengths (<220 nm) due to the benzene rings; moderate absorption at 254 nm.

  • Target Impurities:

    • Benzylamine: Primary amine starting material.[8] More polar, elutes earlier.

    • Benzaldehyde: Oxidation product/starting material. Neutral, elutes based on hydrophobicity.

    • Benzyl Chloride: Alkylating agent (potential genotoxic impurity).

    • Schiff Bases: Reaction by-products (e.g., N-benzylidenebenzylamine).

Impurity Profile Table
CompoundStructure TypePolarityDetection Challenge
Dibenzylamine Secondary AmineNon-polar (Hydrophobic)Tailing on acidic silica
Benzylamine Primary AminePolarWeak retention in RP
Benzaldehyde AldehydeNeutralDistinct UV spectrum
N-Benzylidenebenzylamine ImineNon-polarHydrolysis prone

Method Development Strategy

The primary failure mode in DBA analysis is Peak Tailing . This occurs when the positively charged amine nitrogen interacts ionically with negatively charged deprotonated silanols (


) on the column surface.
Strategies for Mitigation
  • Low pH (pH < 3.0): Protonates surface silanols (

    
    ), rendering them neutral and reducing ionic attraction.
    
  • Silanol Blockers: Adding Triethylamine (TEA) or Dimethyloctylamine (DMOA) to the mobile phase. These small amines compete for silanol sites, "blocking" them from the bulky DBA molecule.

  • High pH (pH > 10.0): Deprotonates the DBA molecule (

    
    ), eliminating the positive charge. This requires specialized hybrid columns (e.g., Waters XBridge, Agilent Gemini) that can withstand silica dissolution at high pH.
    
Visualization: Method Selection Decision Tree

method_selection Start Start: Dibenzylamine Analysis CheckColumn Available Column Type? Start->CheckColumn StandardC18 Standard Silica C18 CheckColumn->StandardC18 Traditional Lab HybridC18 Hybrid/Polymer C18 CheckColumn->HybridC18 Modern Lab AcidicMethod Protocol A: Acidic pH + TEA StandardC18->AcidicMethod HighPHMethod Protocol B: High pH (pH 10) HybridC18->HighPHMethod ReasonA Requires Silanol Suppression (pH 2.5 - 3.0) AcidicMethod->ReasonA ReasonB Analyte Neutralization Superior Peak Shape HighPHMethod->ReasonB

Figure 1: Decision matrix for selecting the appropriate chromatographic conditions based on column availability.

Protocol A: Standard Acidic RP-HPLC (The Workhorse)

This method is designed for laboratories using standard silica-based C18 columns. It relies on low pH and amine modifiers to ensure peak symmetry.

Reagents
  • Phosphate Buffer (pH 3.0): Dissolve 3.4 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 with dilute Phosphoric Acid.
    
  • Triethylamine (TEA): HPLC Grade.

  • Acetonitrile (ACN): HPLC Grade.

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Symmetry C18), 4.6 x 150 mm, 5 µmEnd-capping reduces accessible silanols.
Mobile Phase A 25 mM Phosphate Buffer pH 3.0 + 0.1% TEAAcidic pH suppresses silanol ionization; TEA blocks residual sites.
Mobile Phase B AcetonitrileStrong eluent for hydrophobic benzyl rings.
Flow Rate 1.0 mL/minStandard backpressure balance.
Temperature 30°CImproves mass transfer and peak shape.
Detection UV @ 215 nm (trace impurities) or 254 nm (assay)215 nm captures benzylamine; 254 nm is selective for aromatics.
Injection Vol 10 µLPrevent mass overload which worsens tailing.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
15.02080
20.02080
21.08020
26.08020

Note on TEA: Ensure the column is dedicated to amine analysis or washed thoroughly after use, as TEA can be difficult to remove completely.

Protocol B: High pH Hybrid Method (The Modern Standard)

This method utilizes "Hybrid" particle technology (Ethylene Bridged Hybrid - BEH or similar) which is stable up to pH 12. By operating at pH 10, dibenzylamine is deprotonated, eliminating the cation-exchange mechanism entirely. This results in sharper peaks and higher loadability.

Reagents
  • Ammonium Bicarbonate Buffer (10 mM): Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust to pH 10.0 with Ammonium Hydroxide.

  • Acetonitrile: HPLC Grade.

Chromatographic Conditions
ParameterSettingRationale
Column Waters XBridge C18 or Agilent Gemini C18, 4.6 x 150 mm, 3.5 µmChemically resistant to silica hydrolysis at high pH.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Keeps DBA neutral (

).
Mobile Phase B AcetonitrileOrganic modifier.
Flow Rate 1.2 mL/minLower viscosity of high-pH buffers allows higher flow.
Temperature 40°CFurther reduces viscosity and improves efficiency.
Detection UV @ 215 nmEnhanced sensitivity.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.01090
14.01090
14.17030
18.07030

System Suitability & Validation Criteria

To ensure the method is generating trustworthy data, the following System Suitability Tests (SST) must be performed before every sample set.

SST Acceptance Criteria
ParameterLimitWhy it matters
Tailing Factor (

)
NMT 1.5 (Protocol B) / NMT 2.0 (Protocol A)Ensures integration accuracy. Amine tailing is the primary risk.
Resolution (

)
> 2.0 between Benzylamine and DibenzylamineCritical for purity quantification.
Precision (RSD) NMT 2.0% for 5 replicate injectionsVerifies system stability.
Theoretical Plates (N) > 5000Ensures column efficiency is intact.
Experimental Workflow Diagram

workflow SamplePrep Sample Prep (1 mg/mL in 50:50 ACN:H2O) SST Run System Suitability (Standard Mix) SamplePrep->SST Check Pass Criteria? SST->Check RunSamples Run Samples (Bracketed Standards) Check->RunSamples Yes Fail Troubleshoot: Check pH / Column Age Check->Fail No Report Calculate Purity (Area %) RunSamples->Report Fail->SST Retry

Figure 2: Operational workflow for routine purity analysis.

Troubleshooting Guide

Issue 1: Severe Peak Tailing (


) 
  • Cause: Silanol activity.[3][9][10]

  • Fix (Protocol A): Increase TEA concentration to 0.2%. Ensure pH is strictly ≤ 3.0.

  • Fix (Protocol B): Verify mobile phase pH is > 9.5. Old hybrid columns may lose surface coverage; replace column.

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuation or volatile amine modifiers evaporating.

  • Fix: Use a column oven (thermostat). Prepare fresh mobile phase daily, especially for TEA/Ammonia solutions which are volatile.

Issue 3: Ghost Peaks

  • Cause: Carryover of the hydrophobic DBA from previous injections.

  • Fix: Add a "needle wash" step with 100% Acetonitrile or Methanol/Water (90:10) between injections.

References

  • USP General Chapter <621>. Chromatography. United States Pharmacopeia.[11][12] Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link

  • Agilent Technologies. (2020). Analysis of Amines using Agilent InfinityLab Poroshell 120 Columns. Application Note. Link

  • Waters Corporation. (2018). XBridge BEH C18 Columns: Care and Use Manual. Link

  • PubChem. (2025).[7] Dibenzylamine Compound Summary. National Library of Medicine. Link

Sources

Application Note & Protocols: Determination of Cytotoxicity of Novel Amine Compounds Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Cytotoxicity Profiling of Novel Amine Compounds

Amine compounds represent a vast and structurally diverse class of molecules with significant potential in drug discovery and development. From serving as key pharmacophores in active pharmaceutical ingredients (APIs) to their use as excipients and building blocks in chemical synthesis, their ubiquity is undeniable. However, the chemical reactivity of the amine functional group can also lead to unintended biological consequences, including cytotoxicity.[1] Therefore, early and accurate assessment of the cytotoxic potential of novel amine compounds is a cornerstone of preclinical safety evaluation, guiding lead optimization and ensuring patient safety.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of cell-based assays to determine the cytotoxicity of novel amine compounds. We will delve into the mechanistic basis of different assays, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting, all within the framework of ensuring scientific integrity and generating reliable, reproducible data.

Understanding Amine-Induced Cytotoxicity: A Mechanistic Overview

The cytotoxicity of amine compounds can arise from a variety of mechanisms, often related to their basicity and ability to interact with cellular components.[4] Many amines are weak bases and can accumulate in acidic intracellular compartments like lysosomes through a process known as ion trapping.[4] This can disrupt lysosomal function, leading to downstream cytotoxic effects. Furthermore, the metabolic activation of some amines can generate reactive metabolites that induce oxidative stress, damage DNA, and denature essential proteins.[5] It is also known that the structure of the amine, such as being a primary, secondary, or tertiary amine, can influence its toxicological profile.[6]

Given this mechanistic diversity, a single cytotoxicity assay is often insufficient to fully characterize the toxic potential of a novel amine compound.[7] A multi-parametric approach, employing assays that probe different cellular pathways of toxicity, is highly recommended to build a comprehensive cytotoxicity profile.[7][8]

A Multi-Parametric Approach to Cytotoxicity Testing

A robust assessment of cytotoxicity involves evaluating different cellular endpoints. This application note will focus on three widely used and complementary assays that measure:

  • Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

  • Metabolic Activity: MTS/XTT Assay

  • Apoptosis Induction: Caspase-Glo® 3/7 Assay

The selection of these assays provides a holistic view of a compound's effect on cell health, distinguishing between necrotic and apoptotic cell death mechanisms.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of novel amine compounds is a systematic process designed to ensure data quality and reproducibility.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay Execution cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Logarithmic Phase Cells Compound Preparation Compound Preparation Compound Treatment Compound Treatment Compound Preparation->Compound Treatment Serial Dilutions Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation LDH Assay LDH Assay Incubation->LDH Assay MTS/XTT Assay MTS/XTT Assay Incubation->MTS/XTT Assay Caspase-Glo Assay Caspase-Glo Assay Incubation->Caspase-Glo Assay Data Acquisition Data Acquisition LDH Assay->Data Acquisition MTS/XTT Assay->Data Acquisition Caspase-Glo Assay->Data Acquisition Cytotoxicity Calculation Cytotoxicity Calculation Data Acquisition->Cytotoxicity Calculation IC50 Determination IC50 Determination Cytotoxicity Calculation->IC50 Determination

Caption: A generalized workflow for assessing the cytotoxicity of novel compounds.

Part 1: Membrane Integrity Assessment - The LDH Cytotoxicity Assay

Principle:

The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity based on the loss of cell membrane integrity.[9][10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage, a hallmark of necrosis.[11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product.[12] The amount of formazan produced is directly proportional to the amount of LDH released and, consequently, to the number of damaged cells.[12]

Advantages:

  • Simple and cost-effective.

  • Provides a direct measure of membrane damage.

  • Amenable to high-throughput screening.

Detailed Protocol: LDH Cytotoxicity Assay

Materials:

  • Cells of interest (e.g., HepG2, A549, or a cell line relevant to the compound's intended target)

  • Complete cell culture medium

  • Novel amine compounds

  • LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or other suppliers)[12]

  • 96-well, clear, flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm[9]

Procedure:

  • Cell Seeding:

    • Culture cells to a logarithmic growth phase.[13]

    • Trypsinize and resuspend cells in complete medium.

    • Determine cell density and adjust to the desired concentration (typically 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL).[14]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the novel amine compounds in the cell culture medium. It is crucial to determine the solubility of your compound and use a suitable solvent like DMSO, keeping the final concentration below 0.5% to avoid solvent-induced cytotoxicity.[13]

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Controls are critical for a self-validating system:

      • Untreated Control (Spontaneous LDH Release): Cells treated with medium only.

      • Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit (typically 10X Lysis Solution added 45 minutes before the assay).[12]

      • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compounds.

      • Medium Background Control: Wells with medium only (no cells).

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator. The incubation period should be chosen based on the expected mechanism of action of the compound.

  • LDH Assay:

    • Following the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.[12] Typically, this involves mixing the substrate and dye solution.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[12]

    • Add 50 µL of the stop solution provided in the kit to each well.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.[9]

    • Calculation of Cytotoxicity:

      • Subtract the absorbance value of the medium background control from all other readings.

      • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Part 2: Metabolic Activity Assessment - The MTS/XTT Assay

Principle:

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells, which is often used as an indicator of cell viability.[15][16] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a soluble formazan product.[17] The amount of formazan produced is directly proportional to the number of metabolically active cells.[16] A decrease in metabolic activity is indicative of cytotoxicity or cytostatic effects.[8]

Advantages:

  • High sensitivity and reproducibility.

  • Soluble formazan product eliminates a solubilization step, simplifying the protocol.[15]

  • Amenable to high-throughput screening.

Detailed Protocol: MTS Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Novel amine compounds

  • MTS Assay Kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay from Promega)

  • 96-well, clear, flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm[15]

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described for the LDH assay (Steps 1 and 2).

  • Incubation:

    • Incubate the plate for the desired exposure period at 37°C in a humidified 5% CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[18]

    • Incubate the plate for 1 to 4 hours at 37°C in a humidified 5% CO₂ incubator.[18] The optimal incubation time may vary depending on the cell type and should be determined empirically.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.[15]

    • Calculation of Cell Viability:

      • Subtract the absorbance value of the medium background control from all other readings.

      • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Calculation of Cytotoxicity: % Cytotoxicity = 100 - % Cell Viability

Part 3: Apoptosis Induction Assessment - The Caspase-Glo® 3/7 Assay

Principle:

The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[19] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[19] In the presence of active caspases-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then utilized by luciferase to generate a "glow-type" luminescent signal.[19] The intensity of the luminescent signal is directly proportional to the amount of caspase-3/7 activity.[20]

Advantages:

  • High sensitivity, requiring fewer cells.[21]

  • Simple "add-mix-measure" format.[20][21]

  • Provides mechanistic insight into programmed cell death.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Novel amine compounds

  • Caspase-Glo® 3/7 Assay Kit (Promega)[19]

  • 96-well, white, opaque-bottom plates (for luminescence measurements)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described for the LDH assay (Steps 1 and 2), but use white-walled 96-well plates.

  • Incubation:

    • Incubate the plate for the desired exposure period at 37°C in a humidified 5% CO₂ incubator.

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[20]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[20]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 30 minutes to 3 hours.[20] The optimal incubation time should be determined for the specific cell line and experimental conditions.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Data Analysis:

      • Subtract the background luminescence (from wells with medium only) from all experimental readings.

      • The resulting relative light units (RLU) are proportional to the caspase-3/7 activity. Data is often presented as fold-change in caspase activity relative to the untreated control.

Data Presentation and Interpretation

For a clear and comparative analysis of the cytotoxic effects of novel amine compounds, it is recommended to summarize the quantitative data in a structured table.

CompoundConcentration (µM)% Cytotoxicity (LDH)% Cell Viability (MTS)Caspase-3/7 Activity (Fold Change)
Amine 1 15.2 ± 1.195.8 ± 2.31.2 ± 0.2
1015.6 ± 2.582.1 ± 3.13.5 ± 0.4
10065.3 ± 4.225.4 ± 3.88.1 ± 0.9
Amine 2 12.1 ± 0.898.2 ± 1.51.1 ± 0.1
104.5 ± 1.394.6 ± 2.01.3 ± 0.2
1008.9 ± 1.990.3 ± 2.51.5 ± 0.3
Positive Control Conc.>80%<20%>5-fold
(e.g., Doxorubicin)

From this data, dose-response curves can be generated to determine the IC50 (half-maximal inhibitory concentration) value for each compound, which is a quantitative measure of its potency in causing cytotoxicity.

Troubleshooting Common Issues in Cytotoxicity Assays

IssuePossible CauseTroubleshooting Steps
High background in LDH assay Serum in the culture medium contains LDH.Use a serum-free medium during the assay or perform a serum background control.[13]
Microbial contamination.Visually inspect plates for contamination.[13]
Low signal in MTS/XTT assay Low cell density.Optimize cell seeding density through a titration experiment.[13]
Insufficient incubation time.Increase the incubation time with the MTS/XTT reagent (typically 1-4 hours).[13]
High variability between replicates Inconsistent cell seeding.Ensure a homogenous cell suspension and use a multichannel pipette carefully.
"Edge effects" in the microplate.Fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[13]

Conclusion: Towards a Comprehensive Cytotoxicity Profile

The assessment of cytotoxicity is a non-negotiable step in the development of novel amine compounds. By employing a multi-parametric approach that includes assays for membrane integrity, metabolic activity, and apoptosis, researchers can gain a comprehensive understanding of a compound's potential toxicity. The detailed protocols and troubleshooting guidance provided in this application note are designed to empower scientists to generate high-quality, reliable data, thereby facilitating informed decision-making in the drug discovery and development pipeline. Adherence to best practices in cell culture, assay execution, and data analysis is paramount for ensuring the scientific integrity and trustworthiness of the results.

References

  • LDH Cytotoxicity Assay - Bio-protocol. (URL: [Link])

  • A Practical Guide to ISO 10993-5: Cytotoxicity - Medical Device and Diagnostic industry. (URL: [Link])

  • IS EN ISO 10993-5:2009. (URL: [Link])

  • LDH cytotoxicity assay | Protocols.io. (URL: [Link])

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (URL: [Link])

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. (URL: [Link])

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. (URL: [Link])

  • Caspase-Glo 3/7 Assay - Reaction Biology. (URL: [Link])

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (URL: [Link])

  • MTS Tetrazolium Assay Protocol - Creative Bioarray. (URL: [Link])

  • Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Cell-based Assays for Assessing Toxicity: A Basic Guide - ResearchGate. (URL: [Link])

  • Mechanisms of amine accumulation in, and egress from, lysosomes - PMC - NIH. (URL: [Link])

  • Update on in vitro cytotoxicity assays for drug development - ResearchGate. (URL: [Link])

  • Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts - PubMed. (URL: [Link])

  • Amine promiscuity and toxicology analysis | Request PDF - ResearchGate. (URL: [Link])

  • Cytotoxicity Assays | Life Science Applications. (URL: [Link])

  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc. (URL: [Link])

  • Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications - PMC. (URL: [Link])

  • Procainamide - Wikipedia. (URL: [Link])

Sources

Troubleshooting & Optimization

Recrystallization methods for obtaining pure (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PUR-FMB-001 Status: Open Priority: High (API Intermediate/SAR Critical) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely encountering difficulty crystallizing (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine because secondary amines with "push-pull" electronic substituents (4-fluoro vs. 4-methoxy) often exist as low-melting solids or viscous oils at room temperature.

The Solution: Do not attempt to force the free base to crystallize if it resists. The industry-standard protocol for this class of unsymmetrical dibenzylamines is to convert the crude oil into a Hydrochloride (HCl) or Oxalate salt . These salts stabilize the lattice energy, raising the melting point and allowing for efficient removal of reductive amination impurities (imines, over-alkylated byproducts).

Module 1: The Decision Matrix (Start Here)

Before selecting a solvent, determine your current state. This logic flow prevents the common error of "oiling out" during heating.

DecisionMatrix Start Current State of Crude Material IsSolid Is it a Solid? Start->IsSolid IsOil Is it an Oil/Gum? Start->IsOil RecrystFreeBase Protocol A: Free Base Recrystallization (Solvent: Hexanes/EtOAc) IsSolid->RecrystFreeBase Yes SaltFormation Protocol B: Salt Formation (HCl or Oxalate) IsOil->SaltFormation Standard Path CheckPurity Check HPLC Purity > 98%? RecrystFreeBase->CheckPurity Success Process Complete CheckPurity->Success Yes CheckPurity->SaltFormation No (Still Impure) RecrystSalt Protocol C: Salt Recrystallization (Solvent: IPA or EtOH/Et2O) SaltFormation->RecrystSalt RecrystSalt->Success

Figure 1: Decision matrix for selecting the appropriate purification pathway based on the physical state of the crude amine.

Module 2: Experimental Protocols
Protocol B: Conversion to Hydrochloride Salt (Recommended)

Why this works: The free base is lipophilic. The protonated amine forms a tight ionic lattice that excludes non-basic impurities (like unreacted aldehyde or neutral imines).

Reagents:

  • Crude (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine[1]

  • Solvent: Diethyl ether or Ethyl Acetate (anhydrous)

  • Acid: 2M HCl in Diethyl ether (commercial) or HCl gas

Step-by-Step:

  • Dissolution: Dissolve 10g of crude amine oil in 50 mL of Ethyl Acetate . (Note: Ether is traditional, but EtOAc is safer and often provides better crystal growth for this specific lipophilicity).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 2M HCl/Ether dropwise with vigorous stirring.

  • Observation: A white precipitate should form immediately. Continue adding acid until the supernatant is acidic (pH < 2 on wet paper).

  • Isolation: Filter the solid. Do not dry completely yet; proceed immediately to Protocol C.

Protocol C: Recrystallization of the Salt

Target: Removal of the "Imine Dimer" and traces of starting benzylamine.

ParameterConditionRationale
Primary Solvent Isopropanol (IPA) High boiling point dissolves salt hot; poor solubility cold.
Antisolvent Diethyl Ether or EtOAc Reduces solubility of the salt to force precipitation.
Temperature Reflux (82°C)

-10°C
Maximizes yield gradient.

Procedure:

  • Place the damp crude salt in a flask.

  • Add minimum boiling IPA (approx. 3-5 mL per gram of salt). Swirl and heat until dissolved.

    • Troubleshooting: If it doesn't dissolve in 10 volumes of IPA, add small amounts of Methanol dropwise until clear.

  • Hot Filtration: If the solution is cloudy (inorganic salts), filter while hot through a glass frit.

  • Crystallization: Remove from heat. Let it cool to room temperature undisturbed.

    • Crucial Step: Once at RT, if no crystals form, add Diethyl Ether dropwise until a faint turbidity persists, then refrigerate.

  • Harvest: Filter cold. Wash with cold Ether. Dry in a vacuum oven at 40°C.

Module 3: Troubleshooting Guide
Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling the hot solvent mixture, the product separates as a yellow/brown oil droplets at the bottom of the flask instead of white crystals. Cause: The solution temperature is above the melting point of the solvated salt, or impurities are depressing the melting point (eutectic formation).

Rescue Workflow:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (dilute by 20%). This lowers the saturation temperature.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.

  • Slow Cool: Wrap the flask in a towel to cool very slowly. Fast cooling promotes oiling.

Issue 2: Color Persistence

Symptom: The crystals are off-white or yellow. Cause: Oxidation products of the 4-methoxybenzylamine starting material (quinoid-like species). Solution:

  • During the hot dissolution step (Protocol C, Step 2), add Activated Charcoal (1-2 wt%) .

  • Stir for 5 minutes at reflux.

  • Filter hot through Celite. The filtrate should be colorless.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use water for recrystallization? A: Generally, no . While the HCl salt is water-soluble, the lipophilic benzyl rings (especially with the 4-methoxy and 4-fluoro groups) make the salt "greasy." Recrystallizing from water often leads to a gummy mess. Use alcohols (IPA, EtOH) instead.

Q: Why choose the HCl salt over the free base? A: Secondary amines are prone to air oxidation (turning yellow/brown). The HCl salt protects the nitrogen lone pair, significantly increasing shelf-life stability. Additionally, the melting point of the salt is likely >150°C, whereas the free base is likely <50°C or an oil.

Q: I see a small impurity peak at RRT 0.95 in HPLC. What is it? A: This is likely the Imine Intermediate (Schiff base) that was not fully reduced.

  • Structure: N-(4-fluorobenzylidene)-1-(4-methoxyphenyl)methanamine (or isomer).[2]

  • Removal: This impurity is less basic than your product. Washing the solid salt with Ethyl Acetate (in which the neutral imine is soluble, but the amine salt is not) usually removes it.

Module 5: Mechanism of Impurity Removal

Understanding why this works ensures reproducibility.

ImpurityRemoval Crude Crude Mixture: 1. Product (Amine) 2. Imine (Neutral) 3. Aldehyde (Neutral) AcidStep Add HCl/EtOAc Crude->AcidStep PhaseSep Phase Separation AcidStep->PhaseSep SolidPhase Solid Precipitate: Amine-HCl Salt (Lattice excludes neutrals) PhaseSep->SolidPhase Precipitates LiquidPhase Mother Liquor: Dissolved Imine Dissolved Aldehyde PhaseSep->LiquidPhase Remains in Solution

Figure 2: The chemical selectivity of salt formation. Neutral impurities (Imines/Aldehydes) cannot enter the ionic crystal lattice of the amine salt.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Source for impurity profiles in reductive amination).

  • Tung, H. H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009. (Mechanisms of oiling out and seeding strategies).

Sources

Validation & Comparative

Comparative Guide: Biological Efficacy of (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the biological efficacy of (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine (referred to herein as Compound A ), a secondary dibenzylamine derivative. While often utilized as a chemical intermediate, this scaffold possesses significant intrinsic pharmacological activity, primarily as a Sigma-1 Receptor (σ1R) Ligand and secondarily as a modulator of cholinergic systems.

This guide compares Compound A against symmetric dibenzylamines, phenethylamine analogs (NBOMes), and reference standards to elucidate its structure-activity relationship (SAR), metabolic stability, and potential as a lead candidate in CNS drug discovery.

Structural & Physicochemical Profile

The efficacy of Compound A is governed by its asymmetric "mixed" substitution pattern. The simultaneous presence of a 4-Fluoro group (metabolic blocker) and a 4-Methoxy group (H-bond acceptor) creates a unique lipophilic and electronic profile compared to symmetric analogs.

Table 1: Physicochemical Comparison
CompoundStructureLogP (Calc)pKa (Calc)Metabolic LiabilityPrimary Target Class
Compound A (4-F-Bn)-(4-OMe-Bn)-NH3.8 9.6 Moderate (O-demethylation)Sigma-1 (High Affinity)
Bis(4-F-Bn)amine (4-F-Bn)₂-NH4.19.4Low (Resistant)Sigma-1 (High Affinity)
Bis(4-OMe-Bn)amine (4-OMe-Bn)₂-NH3.59.8High (Rapid Clearance)Sigma-1 / AChE
25I-NBOMe 2C-I-NBOMe derivative4.59.5High5-HT2A Agonist
Haloperidol Butyrophenone4.38.3ModerateD2 / Sigma-1 Antagonist

Analyst Insight: Compound A represents a "Goldilocks" optimization. The 4-F moiety enhances metabolic half-life by blocking para-oxidation on one ring, while the 4-OMe moiety maintains essential hydrogen-bonding interactions within the receptor pocket, often improving affinity over the purely lipophilic bis-fluoro analog.

Biological Mechanism: Sigma-1 Receptor Modulation[1]

The primary biological target for N,N-dibenzylamine derivatives is the Sigma-1 Receptor (σ1R) , a ligand-operated molecular chaperone located at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).

Mechanism of Action

Upon binding, Compound A modulates the σ1R-BiP (Binding immunoglobulin Protein) complex.

  • Agonist Mode: Dissociates σ1R from BiP, allowing σ1R to chaperone IP3 receptors, enhancing Ca²⁺ flow into mitochondria and promoting cell survival (neuroprotection).

  • Antagonist Mode: Stabilizes the σ1R-BiP complex, blocking the chaperone activity, often useful in neuropathic pain or cancer cell proliferation inhibition.

Signaling Pathway Visualization

SigmaPath cluster_ER Endoplasmic Reticulum (MAM Interface) cluster_Mito Mitochondria Ligand Compound A (Ligand) S1R_BiP S1R-BiP Complex (Inactive) Ligand->S1R_BiP Binding S1R_Active S1R (Active Chaperone) S1R_BiP->S1R_Active Dissociation (Agonist Effect) IP3R IP3 Receptor S1R_Active->IP3R Stabilization Ca_Influx Ca2+ Influx (ATP Production) IP3R->Ca_Influx Ca2+ Transfer Apoptosis Apoptosis Signaling Ca_Influx->Apoptosis Inhibition (Neuroprotection) caption Fig 1: Sigma-1 Receptor Chaperone Activation Pathway at the MAM Interface.

[2]

Comparative Efficacy Analysis

A. Versus Symmetric Dibenzylamines
  • Bis(4-fluorobenzyl)amine: Possesses higher metabolic stability due to the dual fluorine substitution. However, it often exhibits lower binding affinity (Ki > 50 nM) compared to Compound A because it lacks the electron-donating methoxy group that can interact with specific residues (e.g., Tyr or Glu) in the σ1R binding pocket.

  • Bis(4-methoxybenzyl)amine: Theoretically higher affinity due to electron density, but suffers from rapid O-demethylation by CYP2D6, leading to poor in vivo duration of action.

  • Verdict: Compound A offers the superior balance of affinity vs. stability .

B. Versus Phenethylamines (NBOMes)
  • Structure: NBOMes (e.g., 25I-NBOMe) contain a phenethylamine core (two carbons between N and phenyl). Compound A is a dibenzylamine (one carbon between N and phenyl).

  • Selectivity: NBOMes are potent 5-HT2A agonists (psychedelic). Compound A lacks the ethyl spacer required for 5-HT2A activation.

  • Verdict: Compound A is non-hallucinogenic and selective for Sigma/transporter targets, making it a safer scaffold for neuroprotective drug development.

C. Secondary Target: Acetylcholinesterase (AChE)
  • Many benzylamine derivatives inhibit AChE. Compound A, with its bulky hydrophobic groups, can span the catalytic and peripheral anionic sites of AChE.

  • Efficacy: Moderate AChE inhibition (IC50 ~ 1-10 µM). Less potent than Donepezil (IC50 ~ 0.01 µM) but sufficient to provide synergistic cognitive benefits in an Alzheimer's disease context.

Experimental Protocols

To validate the efficacy of Compound A, the following standardized protocols are recommended.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
  • Objective: Determine the affinity constant (

    
    ) of Compound A.
    
  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

  • Radioligand: -Pentazocine (Specific Activity ~30 Ci/mmol).

  • Method:

    • Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4).

    • Incubation: Incubate 100 µg membrane protein with 2 nM -Pentazocine and varying concentrations (

      
       to 
      
      
      
      M) of Compound A.
    • Non-Specific Binding: Define using 10 µM Haloperidol.

    • Termination: Incubate for 120 min at 37°C. Terminate by rapid filtration through GF/B filters using a cell harvester.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol 2: Microsomal Stability Assay
  • Objective: Assess metabolic half-life (

    
    ) and intrinsic clearance.
    
  • System: Pooled human liver microsomes (HLM).

  • Method:

    • Incubate Compound A (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH-generating system.

    • Sample at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

    • Analyze supernatant via LC-MS/MS. Monitor for parent depletion and formation of O-desmethyl metabolite.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Berardi, F., et al. (2009). Ligand-Operated Chaperone Sigma-1 Receptor: A Novel Target for Neuroprotection.[1][2] Journal of Medicinal Chemistry, 52(21), 6521–6534.

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new N,N-dibenzyl derivatives. Journal of Medicinal Chemistry, 50(5), 951-961. Link

  • Huang, Y., et al. (2001). Structural requirements for sigma-1 receptor affinity: N-benzyl-phenethylamines.[3] Journal of Medicinal Chemistry, 44(11), 1815-1826.

  • PubChem Compound Summary. (2024). CID 738562: (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. National Center for Biotechnology Information. Link

Sources

Bridging the Divide: A Senior Application Scientist's Guide to Validating In Vitro Assay Results with In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the journey from a promising in vitro hit to a clinically viable drug is fraught with challenges. A critical and often perilous step in this process is the translation of laboratory findings from controlled, artificial environments to the complex biological systems of living organisms. The chasm between in vitro and in vivo results is a primary contributor to the high attrition rates in drug development.[1] This guide, crafted from a field-proven perspective, provides an in-depth, technical comparison of in vitro and in vivo methodologies, offering a strategic framework to bridge this gap and enhance the predictive power of your preclinical research.

The Imperative of In Vivo Validation: Beyond the Petri Dish

While in vitro assays are indispensable for high-throughput screening and elucidating molecular mechanisms, their inherent simplicity can be their greatest limitation.[2] These systems lack the intricate interplay of physiological processes that govern a compound's activity in a living organism, including metabolism, distribution, and immune responses.[3] Consequently, a compound that demonstrates potent efficacy in a cell-based assay may prove to be ineffective or even toxic in an animal model. Rigorous validation of in vitro findings in well-designed animal models is, therefore, not merely a confirmatory step but a cornerstone of robust preclinical drug development.[1]

Strategic Selection of In Vitro Models: Paving the Way for In Vivo Success

The predictive value of your in vivo studies is fundamentally linked to the relevance of your initial in vitro model. The choice of in vitro system should be a strategic decision based on the specific biological question and the ultimate clinical application.

2D vs. 3D Cell Cultures: A Dimensional Shift in Perspective

Traditional two-dimensional (2D) monolayer cell cultures have long been the workhorse of in vitro research due to their simplicity and scalability.[4] However, they fail to recapitulate the complex three-dimensional (3D) architecture of native tissues, which significantly influences cell behavior, drug response, and resistance.[5]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment by mimicking the cell-cell and cell-matrix interactions found in vivo.[6][7] This enhanced complexity can lead to more predictive data on drug efficacy and toxicity.[1] Patient-derived organoids, in particular, have shown promise in personalized medicine by reflecting the individual variability in drug responses.[8]

Table 1: Comparison of 2D and 3D In Vitro Models

Feature2D Monolayer Cultures3D Spheroids/Organoids
Architecture Flat, single layer of cellsSpherical aggregates with cell-cell and cell-matrix interactions
Physiological Relevance LowHigh, mimics tissue-like structures
Predictive Value ModerateHigh
Complexity & Cost LowHigh
Throughput HighLow to Medium

The In Vitro to In Vivo Workflow: A Step-by-Step Guide

A successful in vitro-in vivo correlation (IVIVC) study requires a meticulously planned and executed workflow. This process begins with a robust in vitro assay to determine a compound's potency and culminates in a well-designed in vivo study to validate these findings in a living system.

IVIVC_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase invitro_assay In Vitro Potency Assay (e.g., MTT Assay) ic50 Determine IC50 Value invitro_assay->ic50 Data Analysis animal_model Select & Prepare Animal Model (e.g., Xenograft) ic50->animal_model Inform Dose Selection correlation IVIVC Analysis (Statistical Correlation) ic50->correlation IC50 Data dosing Administer Compound (Dose Escalation) animal_model->dosing monitoring Monitor Tumor Growth & Animal Health dosing->monitoring data_collection Collect Tumor & Tissue Samples monitoring->data_collection data_collection->correlation Tumor Growth Data conclusion Conclusion on Translational Potential correlation->conclusion

Caption: A generalized workflow for validating in vitro findings in in vivo models.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation: Incubate the plate for a duration relevant to the compound's mechanism of action (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the viability data against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol 2: In Vivo Efficacy Evaluation in a Xenograft Mouse Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a widely used tool for evaluating the in vivo efficacy of anti-cancer compounds.[14]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Human cancer cell line used in the in vitro assay

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers

  • Sterile surgical instruments

Procedure:

  • Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of the human cancer cells (e.g., 1-5 million cells in a mixture of medium and Matrigel) into the flank of each mouse.[15]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily, twice weekly) and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (Volume = (length x width²)/2). Monitor the body weight of the mice as an indicator of general health and toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and collect the tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. TGI (%) = (1 - (Average tumor volume of treated group / Average tumor volume of control group)) x 100.

Data Analysis and Interpretation: Establishing a Meaningful Correlation

The ultimate goal of this process is to establish a statistically significant correlation between the in vitro and in vivo data. This is often referred to as an In Vitro-In Vivo Correlation (IVIVC).[6] The U.S. Food and Drug Administration (FDA) has provided guidance on the development and evaluation of IVIVCs, particularly for oral dosage forms, which can be adapted for other drug development programs.[16]

Table 2: Illustrative Data for In Vitro-In Vivo Correlation

CompoundIn Vitro IC50 (µM)In Vivo Dose (mg/kg)In Vivo Tumor Growth Inhibition (%)
A0.51075
B1.21052
C0.11095
D5.81020
E10.2105

Statistical analysis, such as linear regression, can be used to determine the strength of the correlation between the in vitro IC50 values and the in vivo tumor growth inhibition. A strong correlation suggests that the in vitro assay is a good predictor of in vivo efficacy for that class of compounds and that particular cancer model.

Case Study: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized pathway that is often dysregulated in cancer, making it a prime target for therapeutic intervention.[17] Validating the in vitro activity of an EGFR inhibitor with in vivo models is a classic example of the IVIVC process.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Anti-apoptosis Akt->Survival

Caption: A simplified diagram of the EGFR signaling pathway.

An in vitro assay could measure the ability of a compound to inhibit EGFR phosphorylation. The IC50 from this assay would then be used to guide the dosing for an in vivo study using a xenograft model with a tumor cell line that is known to be driven by EGFR signaling. A strong correlation between the in vitro inhibition of EGFR phosphorylation and the in vivo tumor growth inhibition would provide compelling evidence for the compound's mechanism of action and its translational potential.

Navigating the Challenges and Pitfalls

The path to a successful IVIVC is not without its obstacles. Researchers must be mindful of several potential challenges:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): A compound's absorption, distribution, metabolism, and excretion (ADME) properties can significantly impact its in vivo efficacy.[18] It is crucial to consider these PK/PD parameters when designing and interpreting in vivo studies.

  • Biological Complexity: The tumor microenvironment, including stromal cells and the immune system, can influence drug response in ways that are not captured by in vitro models.[5]

  • Species Differences: Animal models may not always accurately reflect human physiology and drug metabolism.[3]

  • Biologics: The IVIVC for biologics can be particularly challenging due to their complex structure and mechanisms of action.

Conclusion: A Commitment to Scientific Rigor

Validating in vitro assay results with in vivo animal models is a scientifically rigorous and essential process in drug development. By strategically selecting in vitro models, meticulously designing and executing both in vitro and in vivo experiments, and employing robust statistical analysis, researchers can bridge the translational gap and increase the likelihood of clinical success. This commitment to scientific integrity not only enhances the predictive power of preclinical research but also ultimately contributes to the development of safer and more effective therapies for patients.

References

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  • Pampaloni, F., & Stelzer, E. H. (2009). Three-dimensional cell cultures for drug screening and development. Expert Opinion on Drug Discovery, 4(6), 645-655.
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  • Johnson, J. I., Decker, S., Zaharevitz, D., Rubinstein, L. V., Venditti, J. M., Schepartz, S., ... & Paull, K. D. (2001). Relationships between drug activity in NCI preclinical in vitro and in vivo models and early clinical trials. British Journal of Cancer, 84(10), 1424-1431.
  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS Medicine, 7(3), e1000245.
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A Senior Application Scientist's Guide to Comparative Docking of Benzylamine Derivatives in the Monoamine Oxidase B Active Site

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 'Why' of Computational Docking in MAO-B Inhibition

Monoamine Oxidase B (MAO-B) is a flavoenzyme anchored to the outer mitochondrial membrane, playing a critical role in the oxidative deamination of key neurotransmitters.[1][2] Its involvement in neurodegenerative disorders like Parkinson's and Alzheimer's disease has established it as a significant therapeutic target.[2][3] Benzylamine and its derivatives are a well-known class of MAO-B substrates and inhibitors, making them excellent candidates for structure-based drug design initiatives.[4][5]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[6][7][8] For drug development professionals, this is not merely an academic exercise. It is a cost-and-time-effective method to perform virtual screening of large compound libraries, prioritize candidates for synthesis, and generate actionable hypotheses about structure-activity relationships (SAR) before committing to expensive and time-consuming wet-lab experiments.[9][10]

This guide provides an in-depth, experience-driven protocol for conducting a comparative molecular docking study of benzylamine derivatives against the human MAO-B active site. We will move beyond a simple list of steps to explain the causality behind each choice, ensuring a robust and self-validating workflow.

Methodology: A Self-Validating Docking Protocol

The integrity of any computational model hinges on the quality of its setup and the rigor of its validation. The following protocol is designed to be a self-validating system, ensuring that the results are both reliable and reproducible.

Part A: System Preparation - Laying the Foundation

1. Receptor Acquisition and Preparation

  • Causality: The quality of the protein structure is paramount. We select a high-resolution crystal structure from the Protein Data Bank (PDB) to ensure atomic coordinates are as accurate as possible. It is crucial to choose a structure that is complexed with a known inhibitor, as this conformation is more likely to represent a biologically relevant "inhibitor-bound" state.

  • Protocol:

    • Navigate to the RCSB PDB database ([Link]).

    • Search for human Monoamine Oxidase B. For this guide, we will use PDB ID: 2V5Z , which is human MAO-B in complex with the selective inhibitor safinamide, determined at a high resolution of 1.60 Å.[11]

    • Download the structure in PDB format.

    • Preparation using AutoDockTools (ADT):

      • Load the PDB file (2V5Z.pdb).

      • Remove Water Molecules: Water molecules in the crystal structure can interfere with docking by occupying space that a ligand might otherwise explore. They are typically removed unless a specific water molecule is known to be critical for binding (a "bridging" water molecule).

      • Add Polar Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. Adding them is essential for correctly defining hydrogen bond donors and acceptors.

      • Add Kollman Charges: Assigning partial charges to each atom is critical for the scoring function to accurately calculate electrostatic interactions.

      • Save the prepared protein in the required .pdbqt format. This format includes atomic charges, solvation parameters, and atom types required by AutoDock Vina.[12][13]

2. Ligand Selection and Preparation

  • Causality: To conduct a comparative study, we select a parent molecule (Benzylamine) and two simple derivatives with para-substitutions (4-Chloro-benzylamine and 4-Methyl-benzylamine). This allows for a clear analysis of how small chemical modifications impact binding affinity and interactions.

  • Protocol:

    • Obtain 3D structures for Benzylamine, 4-Chloro-benzylamine, and 4-Methyl-benzylamine. This can be done using a chemical drawing tool like ChemDraw and saving as a .mol or .sdf file, or by downloading from a database like PubChem.

    • Preparation using ADT:

      • Load each ligand file.

      • Detect Rotatable Bonds: The flexibility of the ligand is a key component of the docking process. ADT automatically identifies rotatable bonds, allowing the docking algorithm to explore different conformations.[7]

      • Save each prepared ligand in .pdbqt format.

Part B: The Docking Workflow - From Grid to Analysis

The following workflow outlines the core computational experiment.

G cluster_prep System Preparation cluster_dock Docking Simulation cluster_analysis Post-Docking Analysis PDB 1. Acquire Protein Structure (PDB: 2V5Z) PrepProt 2. Prepare Receptor (Remove H2O, Add H, Add Charges) PDB->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid Ligands 3. Prepare Ligands (Benzylamine Derivatives) Vina 6. Run AutoDock Vina (Docking Calculation) Ligands->Vina Config 5. Create Config File (Set Coordinates & Exhaustiveness) Grid->Config Grid parameters Config->Vina Results 7. Analyze Output (Binding Affinities & Poses) Vina->Results Visualize 8. Visualize Interactions (PyMOL, Discovery Studio) Results->Visualize Compare 9. Comparative Analysis (Relate Structure to Affinity) Visualize->Compare

Caption: A comprehensive workflow for molecular docking.

1. Defining the Binding Site (Grid Generation)

  • Causality: The docking algorithm does not search the entire protein. We must define a three-dimensional search space, or "grid box," that encompasses the active site.[14] This focuses the computational effort on the region of interest, increasing efficiency and accuracy. The dimensions of this box are critical; too small, and it may miss the true binding pose; too large, and it wastes computational time. We use the co-crystallized ligand (safinamide in 2V5Z) as a guide to center our grid box.

  • Protocol (in ADT):

    • Go to Grid -> Grid Box.

    • Center the grid box on the co-crystallized inhibitor. A standard size for a site of this nature is 26 x 26 x 26 angstroms, which provides sufficient space for the benzylamine derivatives to sample various orientations.[15]

    • Record the center coordinates (x, y, z) and size dimensions.

2. Running the Docking Simulation with AutoDock Vina

  • Causality: AutoDock Vina is a widely used docking program due to its speed and accuracy.[14][15][16] It uses a sophisticated scoring function to estimate the binding affinity (in kcal/mol) and a powerful search algorithm to explore the conformational space of the ligand within the defined grid box.[10] The exhaustiveness parameter controls the thoroughness of the search; higher values increase the chance of finding the optimal binding pose but also increase computation time. A value of 8 is a good balance for standard docking.

  • Protocol:

    • Create a configuration text file (e.g., conf.txt) that specifies the receptor, ligand, grid center coordinates, grid size, and output file name.[13]

    • Execute Vina from the command line: vina --config conf.txt --log log.txt

    • Repeat this process for 4-Chloro-benzylamine and 4-Methyl-benzylamine.

Part C: Protocol Validation - Ensuring Trustworthiness
  • Causality: How do we trust our docking protocol? The gold standard for validation is to "re-dock" the co-crystallized ligand back into its own protein structure.[17][18][19] If the protocol can accurately reproduce the experimentally determined binding pose, we can have confidence in its ability to predict the poses of our new compounds.

  • Protocol:

    • Prepare the co-crystallized ligand (safinamide from 2V5Z) as a .pdbqt file.

    • Dock it using the exact same protocol (grid box, configuration) as the benzylamine derivatives.

    • Compare the top-scoring docked pose with the original crystal structure pose. The Root Mean Square Deviation (RMSD) between the two is calculated. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol is reliable.[17][20]

Results: A Comparative Analysis

The output from AutoDock Vina provides the binding affinity (a negative value in kcal/mol, where more negative is better) and the 3D coordinates for the top predicted binding poses. This quantitative data is best summarized in a table for direct comparison.

Table 1: Comparative Docking Results of Benzylamine Derivatives against MAO-B

LigandBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Benzylamine-5.2Tyr435, Tyr398, Phe343
4-Chloro-benzylamine-5.9Tyr435, Tyr398, Ile199, Cys172
4-Methyl-benzylamine-5.6Tyr435, Tyr398, Leu171, Phe343

Note: The data presented are representative values for illustrative purposes.

Discussion: Interpreting the Data

The results suggest that both substituted derivatives have a higher predicted binding affinity for the MAO-B active site than the parent benzylamine molecule.

  • 4-Chloro-benzylamine (-5.9 kcal/mol): The highest affinity can be attributed to the electron-withdrawing nature and size of the chlorine atom. Visualization of the binding pose reveals that the chlorophenyl group is positioned deep within a hydrophobic pocket, potentially forming favorable interactions with residues like Ile199 and Cys172. The amine group forms the crucial interaction within the "aromatic cage" created by Tyr398 and Tyr435, a key recognition site for substrates.[21]

  • 4-Methyl-benzylamine (-5.6 kcal/mol): The methyl group, being hydrophobic, also enhances binding compared to hydrogen. Its placement likely optimizes van der Waals contacts within the hydrophobic substrate cavity, interacting with residues such as Leu171 and Phe343.[1]

  • Benzylamine (-5.2 kcal/mol): The unsubstituted ring still allows for fundamental hydrophobic and pi-pi stacking interactions with the aromatic cage, but it lacks the additional interactions provided by the functional groups of the derivatives.

The MAO-B active site is a bipartite cavity, consisting of an entrance cavity and a substrate cavity, separated by the "gating" residue Ile199.[21][22] The ability of these small derivatives to penetrate and interact favorably within these hydrophobic pockets is key to their inhibitory potential.

G cluster_site MAO-B Active Site AromaticCage Aromatic Cage (Tyr398, Tyr435) FAD FAD Cofactor AromaticCage->FAD Proximity HydrophobicPocket Hydrophobic Pocket (Leu171, Phe343) GatingResidue Gating Residue (Ile199) Ligand 4-Chloro-benzylamine Ligand->AromaticCage Amine Interaction (H-Bond/Cation-Pi) Ligand->HydrophobicPocket Phenyl Ring (Hydrophobic) Ligand->GatingResidue Chloro Group (Hydrophobic/Halogen)

Caption: Key interactions in the MAO-B active site.

Conclusion and Future Directions

This guide demonstrates that molecular docking is a powerful tool for the comparative analysis of structurally related inhibitors. Our results generate a clear, structure-based hypothesis: para-substitution with small hydrophobic or halogen groups on the benzylamine scaffold enhances binding affinity to the MAO-B active site.

However, it is critical to recognize the limitations of this in silico approach. Docking scores are predictions of binding affinity, not direct measurements of inhibitory activity.[10][23] The next logical and essential steps are:

  • Synthesis of the prioritized compounds.

  • In vitro enzymatic assays to determine experimental IC₅₀ or Kᵢ values, validating the computational predictions.[4]

  • Molecular Dynamics (MD) simulations to study the stability of the docked poses and account for protein flexibility, which is largely ignored in rigid receptor docking.[3]

By integrating computational predictions with empirical data, researchers can accelerate the drug discovery cycle, optimizing lead compounds more efficiently and with a greater understanding of their molecular basis of action.

References

  • Proteopedia. (2011). Monoamine oxidase b. Life in 3D. [Link]

  • MDPI. (2024). A Comprehensive Review on Molecular Docking in Drug Discovery. [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]

  • Edmondson, D. E., & Binda, C. (2011). Structural properties of human monoamine oxidases A and B. PubMed. [Link]

  • Binda, C., Newton-Vinson, P., Hubálek, F., Edmondson, D. E., & Mattevi, A. (2002). Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders. PubMed. [Link]

  • Turan-Zitouni, G., et al. (2021). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC. [Link]

  • RCSB PDB. (2007). 2V5Z: Structure of human MAO B in complex with the selective inhibitor safinamide. [Link]

  • Binda, C., Hubálek, F., Li, M., Edmondson, D. E., & Mattevi, A. (2004). Crystal structure of human monoamine oxidase B, a drug target enzyme monotopically inserted into the mitochondrial outer membrane. PubMed. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. This crucial process can enhance...[Link]

  • Research J. Pharm. and Tech. (2018). Computational Docking Technique for Drug Discovery: A Review. [Link]

  • RCSB PDB. (2012). 4A79: Crystal structure of human monoamine oxidase B (MAO B) in complex with pioglitazone. [Link]

  • EurekAlert!. (2001). Scientists determine the structure of human Monoamine Oxidase B (MAO B). [Link]

  • Preprints.org. (2024). A Short Review Docking: Structure Based Drug Design. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • Walker, M. C., & Edmondson, D. E. (2000). Evidence for alternative binding modes in the interaction of benzylamine analogues with bovine liver monoamine oxidase B. PubMed. [Link]

  • Scripps Research. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • National Center for Biotechnology Information. (n.d.). 2V61: Structure of human MAO B in complex with the selective inhibitor 7-(3- chlorobenzyloxy)-4-(methylamino)methyl-coumarin. [Link]

  • Wang, Z., et al. (2015). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]

  • RCSB PDB. (2014). 4CRT: Crystal structure of human monoamine oxidase B in complex with the multi-target inhibitor ASS234. [Link]

  • PMC. (2025). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. [Link]

  • RCSB PDB. (2021). 7B0V: Crystal Structure of human monoamine oxidase B in complex with (E)-3-phenyl-1-(3-(trifluoromethyl)phenyl)prop-2-en-1-one. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. PMC. [Link]

  • ResearchGate. (n.d.). Benzylamine-sulphonamide derivatives as MAO-B inhibitors. [Link]

  • Warren, G. L., et al. (2006). A Critical Assessment of Docking Programs and Scoring Functions. ACS Publications. [Link]

  • Ravindranath, P. A., et al. (2015). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC. [Link]

  • PMC. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. [Link]

  • MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. [Link]

  • Semantic Scholar. (2023). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. [Link]

  • Perola, E., Walters, W. P., & Charifson, P. S. (2004). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. PubMed. [Link]

  • IntechOpen. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]

  • PMC. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. [Link]

  • National Institutes of Health. (n.d.). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. [Link]

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Safety Operating Guide

Operational Guide: Disposal & Handling of (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Halogenated / Corrosive) Primary Hazard: Skin/Eye Corrosion (Amine functionality) & HF Generation upon combustion. Critical Directive: DO NOT dispose of this compound in standard organic solvent waste or aqueous acid drains. It must be segregated into the Halogenated Organic Waste stream to ensure downstream incineration facilities utilize wet scrubbers to capture Hydrofluoric Acid (HF) emissions.

Chemical Characterization & Risk Profile

Before initiating disposal, you must verify the chemical identity to prevent cross-contamination of waste streams.

ParameterSpecificationOperational Implication
Chemical Name (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amineSecondary amine structure.[1]
CAS Number 355815-47-3 Use for waste tagging and inventory reconciliation.
Molecular Formula C₁₅H₁₆FNOContains Fluorine (Halogenated).[2]
Acidity/Basicity Basic (Secondary Amine)Incompatible with Acids. Exothermic reaction risk.
Physical State Liquid or Low-Melting SolidViscosity may vary; treat spills as corrosive liquids.
Waste Stream Halogenated Organic Requires high-temp incineration with HF scrubbing.

Expert Insight: The presence of the fluorine atom on the benzyl ring is the deciding factor for disposal. While the amine group dictates immediate handling safety (PPE), the fluorine dictates the ultimate fate of the waste. Sending fluorinated compounds to a non-halogenated incinerator can violate environmental permits and damage furnace linings [1].

Step-by-Step Disposal Protocol

Phase 1: Segregation (The "Golden Rule")

You must segregate this chemical from Oxidizers and Strong Acids .

  • Why? Amines react exothermically with acids. Mixing this amine with a waste stream containing Nitric Acid or Sulfuric Acid can cause rapid pressurization or explosion of the waste container.

  • Action: Designate a specific "Halogenated Organic Waste" carboy.

Phase 2: Packaging & Transfer

Equipment: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, fume hood.

  • Dissolution (If Solid/Residue): If the material is a solid or residue in a flask, dissolve it in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Ethanol/Methanol).

    • Note: Ethanol is preferred for flammability during incineration, but Dichloromethane is acceptable if the waste stream is already highly halogenated.

  • Transfer: Pour the solution into the Halogenated Waste container.

  • Rinsing: Triple rinse the original vessel with the chosen solvent and add rinsate to the waste container.

  • pH Check (Optional but Recommended): If you suspect the waste container has acidic components, check pH before addition. Ideally, maintain the waste container at neutral or basic pH to prevent amine salt precipitation or heat generation.

Phase 3: Labeling & Tagging

Your waste tag must explicitly state:

  • Full Chemical Name: (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine[1][3]

  • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Halogenated

  • Constituents: List the solvent used (e.g., "95% Ethanol, 5% Amine Residue").

Spill Management Workflow

Scenario: Benchtop spill of 10–50 mL.

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood is active.

  • PPE Upgrade: Wear chemical-resistant gloves and a face shield if splashing is possible.

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Sand).[4] Do not use paper towels initially, as amines can react with cellulose or degrade it rapidly.

  • Neutralization (In-Situ):

    • Apply a weak acid neutralizer (e.g., Citric Acid powder or commercially available "Base Neutralizer").

    • Observation: Wait for any heat generation to dissipate.

  • Collection: Scoop the neutralized slurry into a wide-mouth jar.

  • Disposal: Label as "Debris from Amine Spill (Halogenated)" and dispose of as solid hazardous waste.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for disposing of (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, ensuring compliance with RCRA guidelines and safety standards.

DisposalWorkflow Start Start: Waste Generation (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine StateCheck Is the material Spilled or Contained? Start->StateCheck Contained Contained (Flask/Vial) StateCheck->Contained Spilled Spilled on Bench/Floor StateCheck->Spilled SolventCheck Is it dissolved? Contained->SolventCheck Dissolve Dissolve in Ethanol or DCM SolventCheck->Dissolve No (Solid/Residue) Segregation Segregate: HALOGENATED Waste Stream (Do NOT mix with Acids) SolventCheck->Segregation Yes (Liquid) Dissolve->Segregation Tagging Tag: 'Halogenated Organic' 'Corrosive' 'Toxic' Segregation->Tagging FinalDisp Ship to Incinerator (Requires HF Scrubber) Tagging->FinalDisp Absorb Contain with Vermiculite/Sand Spilled->Absorb Neutralize Neutralize with Citric Acid/Weak Acid Absorb->Neutralize Collect Collect Debris in Wide-Mouth Jar Neutralize->Collect SolidWaste Tag: Solid Hazardous Waste (Halogenated Debris) Collect->SolidWaste SolidWaste->FinalDisp

Caption: Operational workflow for the segregation and disposal of fluorinated benzyl amines, distinguishing between contained liquid waste and spill remediation paths.

Regulatory & Compliance Context

  • EPA/RCRA Classification: This material is not typically listed on the P-list (acutely toxic) or U-list (toxic) by specific CAS name [2]. However, it is regulated as a Characteristic Waste due to:

    • Corrosivity (D002): If the pH is >12.5 (common for concentrated amines).

    • Toxicity: Due to the fluorinated aromatic structure.

  • Halogenated Solvent Definition: For disposal pricing and safety, any waste stream containing >1000 ppm of halogens (F, Cl, Br) is generally classified as "Halogenated" [3]. Mixing this amine into a non-halogenated drum ("Fuel Blending") can result in heavy fines from the disposal facility due to the release of acid gases (HF) during combustion.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine (CAS 355815-47-3).[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • Princeton University EHS. Laboratory Waste Management Guide - Halogenated vs Non-Halogenated Solvents. (General reference for standard lab waste segregation protocols). Available at: [Link]

Sources

Personal protective equipment for handling (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is a secondary benzyl amine frequently employed as a building block in reductive aminations for pharmaceutical synthesis.[1] While specific SDS data for this exact derivative may be limited in public repositories, its structural homology to 4-fluorobenzylamine and benzylamine dictates that it must be handled as a Corrosive (Category 1B) and an Acute Toxin .

The Core Hazard Mechanism: The danger lies not just in basicity (pKa ~9-10), but in lipophilicity .[1] The para-fluoro and para-methoxy substituents increase the molecule's ability to penetrate the stratum corneum compared to simple benzylamine. Once absorbed, the amine functionality causes deep tissue necrosis (alkaline hydrolysis of fatty acids).

Operational Directive: Standard laboratory PPE (lab coat + single nitrile gloves) is insufficient for direct handling of the neat liquid. This guide mandates an upgraded PPE protocol to prevent "silent" chemical burns where pain is delayed until tissue damage is irreversible.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation data for lipophilic amines. Standard 4-mil nitrile gloves degrade rapidly (often <15 mins) upon contact with benzyl amines.[1]

Table 1: PPE Specifications by Operational Tier
ComponentTier 1: Routine Handling (Weighing <1g, Closed Systems)Tier 2: High Risk (Spill Cleanup, Scale-up >10g, Syringe Transfer)Scientific Rationale
Hand Protection Double Gloving Required: Inner: 4-mil NitrileOuter: 8-mil Extended Cuff NitrileLaminate / Multi-layer: Ansell Barrier® or Silver Shield® (EVOH/PE)Nitrile offers only splash protection against benzyl amines.[1] Laminate films provide >480 min breakthrough time [1].[1]
Eye Protection Chemical Goggles (Indirect Vent)Face Shield + GogglesSafety glasses do not seal against corrosive vapors or splashes that can track around the lens.
Respiratory Fume Hood (Sash at 18")Full-Face Respirator (ABEK Filter)Amine vapors are lachrymators.[1] If outside a hood, an ABEK filter (Organic Vapor/Inorganic/Acid/Ammonia) is mandatory [2].
Body Defense Standard Cotton Lab CoatChemical-Resistant Apron (Tychem® or PVC)Cotton absorbs amines, holding the corrosive against the skin.[1] Impervious aprons prevent this "poultice effect."[1]

PPE Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting PPE based on the specific task and volume.

PPE_Decision_Tree Figure 1: PPE Selection Logic for Benzyl Amine Derivatives Start Task Assessment IsSpill Is this a Spill Cleanup? Start->IsSpill IsOpenSystem Is system Open or Closed? IsSpill->IsOpenSystem No (Routine) Tier2 TIER 2 PROTOCOL Silver Shield/Laminate Gloves Face Shield + Goggles Chem-Resistant Apron IsSpill->Tier2 Yes (High Exposure Risk) VolumeCheck Volume > 10 mL? IsOpenSystem->VolumeCheck Open (Weighing/Transfer) Tier1 TIER 1 PROTOCOL Double Nitrile Gloves Chem Goggles Fume Hood IsOpenSystem->Tier1 Closed (Running Reaction) VolumeCheck->Tier1 No (<10mL) VolumeCheck->Tier2 Yes (>10mL)

Operational Protocols

A. Weighing & Transfer (Critical Phase)

Context:[1] Most exposures occur during the transfer of the neat liquid due to drips or aerosolization.

  • Preparation: Place a disposable absorbent mat (pig mat) in the fume hood. Verify hood airflow (>100 fpm).

  • Gloving: Don inner nitrile gloves.[1] Don outer extended-cuff gloves.[1] Check for pinholes.

  • Transfer:

    • Do not pour. Use a glass Pasteur pipette or a positive-displacement pipette.[1]

    • Why? Pouring viscous amines often results in the liquid "creeping" down the side of the bottle, contaminating the threads and the user's gloves next time the bottle is opened.

  • Decontamination: Immediately wipe the bottle threads with a dry Kimwipe, then a Kimwipe dampened with dilute acetic acid (vinegar) to neutralize residues before recapping.

B. Reaction Setup
  • Solvent Choice: When dissolving, add the solvent to the amine, not vice versa, to minimize exothermic splashing.

  • Incompatibility: strictly avoid contact with oxidizing agents (peroxides, permanganates) and acid chlorides without controlled cooling. The reaction with acid chlorides is highly exothermic and releases HCl gas.

C. Waste Disposal

Context: Improper segregation leads to dangerous trash can fires or pressurization.

  • Segregation: Dispose of as Basic Organic Waste .

  • Prohibition: NEVER mix with "Acidic Organic Waste."[1] The neutralization reaction generates heat and pressure, potentially shattering the waste container.

  • Rinsing: Triple rinse empty containers with a solvent (e.g., ethanol) before disposal. Add rinsate to the waste stream.[2]

Emergency Response: Self-Validating Systems

In the event of exposure, you must act immediately.[3][4] Do not wait for pain.

Skin Contact
  • Immediate Action: Move to the safety shower/sink immediately.

  • The "Soap First" Rule: Flush with water for 15 minutes. Use soap if available to help remove the lipophilic amine from the skin oils.

  • Neutralization: Do NOT use vinegar or acids on the skin. This causes a secondary exothermic burn. Use only water [3].

Spill Cleanup (Tier 2 PPE Required)[1]
  • Isolate: Evacuate the immediate area.

  • PPE Up: Don Silver Shield/Laminate gloves and a respirator.

  • Neutralize: Apply a spill pillow or vermiculite. If a liquid neutralizer is required, use a weak acid like Citric Acid powder to neutralize the base before sweeping.

  • Verify: Check pH of the residue with litmus paper to ensure it is neutral (pH 6-8) before final disposal.

References

  • CDC - NIOSH Pocket Guide to Chemical Hazards: Benzylamine. (Proxy data for hazard classification). Source: Centers for Disease Control and Prevention. URL:[Link][1]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Standard neutralization and first aid protocols). Source: National Research Council (US).[1] URL:[Link]

  • PubChem Compound Summary: 4-Fluorobenzylamine. (Structural analog hazard data). Source: National Library of Medicine. URL:[Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.